(S)-Pyrrolidine-3-carboxamide hydrochloride
CAS No.: 1279048-81-5
Cat. No.: VC0035996
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.606
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1279048-81-5 |
---|---|
Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.606 |
IUPAC Name | (3S)-pyrrolidine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |
Standard InChI Key | GCPFRHSIYOIWDY-WCCKRBBISA-N |
SMILES | C1CNCC1C(=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-Pyrrolidine-3-carboxamide hydrochloride is a chemical compound that belongs to the pyrrolidine class, which is a type of heterocyclic amine. This compound is specifically a hydrochloride salt of (S)-pyrrolidine-3-carboxamide, where the "S" prefix denotes its specific stereochemistry. The stereogenic center at the 3-position of the pyrrolidine ring provides this molecule with its characteristic three-dimensional structure, which is crucial for its biological activity and chemical reactivity.
Basic Chemical Information
The compound is characterized by the following chemical identifiers and properties:
Property | Value |
---|---|
CAS Number | 1279048-81-5 |
Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.61 g/mol |
IUPAC Name | (3S)-pyrrolidine-3-carboxamide;hydrochloride |
InChI Key | GCPFRHSIYOIWDY-WCCKRBBISA-N |
SMILES Notation | C1CNCC1C(=O)N.Cl |
The molecule consists of a pyrrolidine ring with a carboxamide group at the 3-position, forming the basic structure of (S)-pyrrolidine-3-carboxamide, which is then converted to its hydrochloride salt. This salt formation enhances the compound's stability and solubility in aqueous solutions, making it more suitable for various research applications .
Physical and Chemical Properties
Solubility and Solution Preparation
While specific solubility data isn't explicitly provided in the search results, the compound is commonly used in solution form for various research applications. Preparation of stock solutions requires careful consideration of solvent selection based on the compound's solubility profile . For researchers working with this compound, it's recommended to select appropriate solvents according to the specific experimental requirements.
Solution Preparation Protocols
Stock Solution Preparation
The preparation of stock solutions is a critical step in utilizing (S)-Pyrrolidine-3-carboxamide hydrochloride for research purposes. The following table provides comprehensive guidance for preparing solutions of various concentrations from different starting amounts:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 6.6397 mL | 33.1983 mL | 66.3967 mL |
5 mM | 1.3279 mL | 6.6397 mL | 13.2793 mL |
10 mM | 0.664 mL | 3.3198 mL | 6.6397 mL |
This table serves as a reference for researchers to prepare solutions of specific molarities based on the available amount of the compound. The calculations take into account the molecular weight of 150.61 g/mol to determine the appropriate volumes needed.
In Vivo Formulation Considerations
For researchers planning in vivo experiments, special consideration must be given to formulation preparation. The process typically involves:
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Preparing a DMSO master solution with a specific concentration
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Adding additional components (such as PEG300, Tween 80, and water) in a specific order
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Ensuring complete dissolution before adding each subsequent component
It's important to note that the solution must be clear before proceeding to add the next solvent in the preparation process. Physical methods such as vortexing, ultrasonication, or heating in a water bath can facilitate dissolution .
Applications in Research and Industry
Pharmaceutical Research
(S)-Pyrrolidine-3-carboxamide hydrochloride finds significant application in pharmaceutical research and development . As a pyrrolidine derivative, it shares structural similarities with compounds used in various therapeutic areas. The specific stereochemistry (S-configuration) is particularly important in pharmaceutical applications, as stereochemistry often determines the biological activity and target specificity of drug candidates.
Medical and Chemical Research
Beyond pharmaceuticals, this compound serves as an important building block in medical ingredient research and fine chemical synthesis . Its well-defined stereochemistry makes it valuable in asymmetric synthesis and as a precursor for more complex molecular structures.
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